(2-Chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine
Overview
Description
(2-Chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine is an organic compound that features a unique structure combining a chlorinated phenyl group with a dihydrobenzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine typically involves multi-step organic reactions. One common method starts with the chlorination of phenylmethanamine to introduce the chlorine atom. This is followed by the formation of the dihydrobenzodioxin ring through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Industrial Production Methods: Industrial production may involve optimized versions of the laboratory synthesis, focusing on yield improvement and cost reduction. This often includes the use of catalysts and continuous flow reactors to enhance reaction efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically affecting the amine group or the aromatic rings.
Reduction: Reduction reactions may target the nitro or carbonyl groups if present in derivatives of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine, while nucleophilic substitutions may involve reagents like sodium hydroxide or ammonia.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, (2-Chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound has potential applications in biological research, particularly in studying the interactions of aromatic amines with biological macromolecules. It may serve as a probe or a precursor for bioactive molecules.
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties. They may exhibit activity against various biological targets, making them candidates for drug development.
Industry: Industrially, the compound can be used in the synthesis of polymers, dyes, and other materials where specific structural features are desired.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with aromatic binding sites or amine-reactive centers.
Comparison with Similar Compounds
(2-Chlorophenyl)(2,3-dihydro-1,4-benzodioxin-5-yl)methanamine: Similar structure but with a different substitution pattern on the benzodioxin ring.
(2-Chlorophenyl)(2,3-dihydro-1,4-benzodioxin-7-yl)methanamine: Another isomer with the chlorine atom in a different position.
(2-Bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine: Bromine substituted analogue.
Uniqueness: The uniqueness of (2-Chlorophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine lies in its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for targeted research and development.
Properties
IUPAC Name |
(2-chlorophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c16-12-4-2-1-3-11(12)15(17)10-5-6-13-14(9-10)19-8-7-18-13/h1-6,9,15H,7-8,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOUQABLVLKBMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(C3=CC=CC=C3Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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